molecular formula C17H18N4OS B2568060 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034253-27-3

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

Numéro de catalogue: B2568060
Numéro CAS: 2034253-27-3
Poids moléculaire: 326.42
Clé InChI: SSMRPXPXTIHLDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a synthetic small molecule belonging to the class of pyrazolyl-urea compounds, which are recognized in medicinal chemistry as a privileged scaffold for the development of biologically active agents. The integration of the pyrazole heterocycle, known for its prototrophic tautomerism and ability to interact with both acids and bases, with the urea function, a favorable hydrogen bond donor and acceptor, creates a multifunctional structure capable of diverse interactions with protein targets. This molecular architecture is frequently explored in the investigation of intracellular signaling pathways, particularly as inhibitors of various protein kinases such as Src and p38-MAPK. Researchers value this compound for its potential application in oncology and immunology research, where analogous structures have demonstrated anti-proliferative and anti-inflammatory properties. The compound's mechanism of action is hypothesized to involve binding to the ATP-binding site of specific kinase targets, thereby modulating phosphorylation events and subsequent downstream signaling cascades. Its structural features, including the o-tolyl and thiophene groups, are designed to optimize binding affinity and selectivity within enzymatic pockets. This product is intended for in vitro biological screening and assay development. It is supplied for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

1-(2-methylphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-13-5-2-3-6-15(13)20-17(22)18-11-16(14-7-10-23-12-14)21-9-4-8-19-21/h2-10,12,16H,11H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMRPXPXTIHLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure with a pyrazole ring, a thiophene moiety, and an aromatic urea linkage. The structural formula can be summarized as follows:

Component Description
PyrazoleA five-membered ring containing two nitrogen atoms.
ThiopheneA five-membered ring containing sulfur.
UreaA carbonyl group (C=O) bonded to two amine groups (NH2).

The molecular formula is C15H16N4SC_{15}H_{16}N_{4}S, with a molecular weight of approximately 284.38 g/mol .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit notable anti-inflammatory properties. In a study evaluating various pyrazole derivatives, compounds similar to 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation . For instance, derivatives showed IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating strong anti-inflammatory potential .

Case Study:
In vivo studies utilizing carrageenan-induced paw edema models confirmed the anti-inflammatory efficacy of these compounds, with some exhibiting higher edema inhibition percentages than standard treatments like celecoxib .

2. Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer properties across various studies. Molecular docking studies have suggested that compounds with similar structures can interact effectively with cancer cell targets .

Research Findings:
In vitro assays demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines (e.g., H460 and A549) . The mechanism typically involves the induction of apoptosis through modulation of signaling pathways associated with cell survival and proliferation.

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been explored. Compounds bearing the pyrazole moiety have shown effectiveness against various bacterial strains and fungi .

Example:
A series of studies reported that specific derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, contributing to their potential as therapeutic agents in infectious diseases .

The biological activity of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects in inflammation and cancer .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis and inhibit cell proliferation by interacting with key signaling pathways involved in tumor growth.
  • Case Studies :
    • A study demonstrated that compounds similar to this one showed IC50 values in the low micromolar range against breast and lung cancer cells, indicating potent activity .
    • Another investigation focused on the inhibitory effects on specific cancer cell lines, confirming its potential as a lead compound for further development .

Antimicrobial Activity

Compounds featuring thiophene and pyrazole moieties have been shown to possess significant antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes.
  • Case Studies :
    • Comparative studies revealed that similar compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) demonstrating effectiveness .
    • Specific derivatives were evaluated against Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial activity with MIC values around 250 µg/mL .

Anticonvulsant Activity

The potential for anticonvulsant applications has been explored due to the structural characteristics of urea derivatives:

  • Mechanism of Action : These compounds may interact with neurotransmitter systems or ion channels involved in seizure activity.
  • Case Studies :
    • In rodent models, certain derivatives showed significant protection against seizures induced by pentylenetetrazol, demonstrating their potential as new antiepileptic agents .
    • Urea derivatives displayed promising results in both PTZ and maximal electroshock seizure tests, indicating their efficacy .

Summary of Findings

The biological activities of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea can be summarized in the following table:

Activity Mechanism Notable Findings
AnticancerInduces apoptosis; inhibits cell proliferationSignificant cytotoxicity against various cancer cell lines
AntimicrobialDisrupts bacterial membranesEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantInteracts with neurotransmitter systemsProtection against seizures in rodent models

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Urea Derivatives
Compound Name Pyrazole Substituent Aryl Group (Urea) Additional Features Reference
1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea Thiophen-3-yl o-Tolyl Ethyl linker Target
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) 3-Methyl-1-phenyl Ethyl Methyl spacer
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a) Phenyl-triazole-thioether Phenyl Triazole-thioether hybrid
1-Alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea (5a-l) 4-Hydroxymethyl Alkyl/Aryl Hydrophilic hydroxymethyl group
(S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...)-acetamide (189) 3,5-Bis(difluoromethyl) Complex fluorinated Fluorinated, kinase-targeting
MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea 4-Methyl 3,5-Dimethoxyphenyl Electron-rich methoxy groups
Key Observations:
  • Electronic Effects : The thiophene in the target compound introduces sulfur-mediated conjugation, distinct from phenyl (9a) or triazole (6a) groups. This may enhance π-π stacking in biological targets .
  • Fluorination: Compound 189’s difluoromethyl groups enhance metabolic stability and target affinity compared to non-fluorinated analogs .
Key Observations:
  • Isocyanate Reactivity : The target compound’s synthesis likely parallels 9a and 6a, utilizing isocyanate coupling under mild conditions .
  • Solvent Systems : THF and toluene are common for urea formation, while acetic acid (AcOH) aids in cyclization for MK13 .

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (Key Signals, ppm) Reference
Target compound ~1660 (urea C=O) δ 7.2–7.5 (thiophene H), δ 2.4 (o-tolyl CH₃) Inferred
9a 1685 δ 7.3–7.6 (phenyl H), δ 1.1 (ethyl CH₃)
5a-l 1650–1670 δ 4.5 (hydroxymethyl CH₂OH)
MK13 1690 δ 6.8–7.1 (dimethoxyphenyl H)
Key Observations:
  • C=O Stretch: The target compound’s urea carbonyl IR signal (~1660 cm⁻¹) aligns with non-fluorinated analogs (5a-l, 9a) .
  • Aromatic Protons : Thiophene protons (δ 7.2–7.5) resonate upfield compared to phenyl groups in 9a (δ 7.3–7.6) due to sulfur’s electron-withdrawing effect .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiophene ethyl backbone via nucleophilic substitution, followed by urea coupling with o-tolyl isocyanate. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) at 80–100°C for 6–12 hours . Challenges include low yields due to steric hindrance from the o-tolyl group and competing side reactions. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring intermediates via TLC and characterizing each step with 1^1H NMR is critical .

Q. How is the compound’s structural integrity confirmed, and what analytical techniques resolve ambiguities in spectral data?

  • Methodological Answer : Structural confirmation relies on 1^1H/13^13C NMR, FT-IR (for urea C=O stretching at ~1650–1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS). For ambiguous NOE effects in NMR due to overlapping signals, 2D-COSY or NOESY experiments can clarify spatial arrangements . X-ray crystallography is recommended for absolute stereochemical confirmation, particularly to resolve thiophene-pyrazole torsional angles .

Q. What initial biological screening approaches are recommended to evaluate its potential as an enzyme inhibitor?

  • Methodological Answer : Prioritize in vitro assays targeting kinases (e.g., JAK2 or EGFR) due to the pyrazole-urea scaffold’s known affinity. Use fluorescence-based assays (e.g., ADP-Glo™) at 10–100 μM concentrations with positive controls (e.g., staurosporine). Replicate experiments in triplicate to account for batch variability. For antimicrobial activity, follow CLSI guidelines with S. aureus and E. coli models, comparing to ciprofloxacin .

Advanced Research Questions

Q. How should researchers address conflicting bioactivity data between in vitro and cellular assays?

  • Methodological Answer : Discrepancies may arise from poor cellular permeability or off-target effects. Perform parallel assays with structurally similar analogs (e.g., replacing o-tolyl with p-tolyl) to isolate structure-activity relationships (SAR). Use LC-MS to quantify intracellular compound levels and assess membrane penetration. If cellular activity is lower than in vitro, consider prodrug strategies (e.g., esterification of the urea moiety) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer : The compound’s logP (~3.5) suggests moderate hydrophobicity. Improve aqueous solubility using co-solvents (e.g., 10% DMSO/PEG-400) or cyclodextrin inclusion complexes. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If degradation occurs via urea hydrolysis, replace the o-tolyl group with electron-withdrawing substituents (e.g., Cl) to enhance stability .

Q. How can researchers design SAR studies to enhance selectivity for a target kinase?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to model interactions with kinase ATP-binding pockets. Focus on modifying the thiophene-3-yl group (e.g., introducing methyl or halogen substituents) to exploit hydrophobic subpockets. Validate predictions with kinase profiling panels (e.g., Eurofins KinaseProfiler™) and compare IC50_{50} values against off-target kinases (e.g., PKA, PKC) .

Q. What experimental approaches resolve discrepancies in purity assessments between HPLC and 1^1H NMR?

  • Methodological Answer : Discrepancies may arise from UV-inactive impurities in HPLC. Use orthogonal methods: (i) 1^1H NMR with a relaxation agent (e.g., Cr(acac)3_3) to quantify residual solvents, (ii) LC-MS in ESI+ mode to detect ionizable impurities. For persistent issues, switch to a HILIC column for polar impurities or employ preparative HPLC with fraction collection .

Q. How should researchers investigate the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate the compound (1–10 μM) with human liver microsomes (HLMs) and NADPH at 37°C. Sample at 0, 15, 30, and 60 minutes, then quench with acetonitrile. Use LC-MS/MS to quantify parent compound depletion. Identify metabolites via high-resolution MS/MS fragmentation; common sites include oxidation of the thiophene ring or N-dealkylation of the pyrazole-ethyl chain. Compare half-life (t1/2_{1/2}) to reference compounds (e.g., verapamil) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.